m-PEG9-Hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

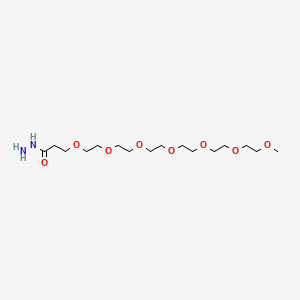

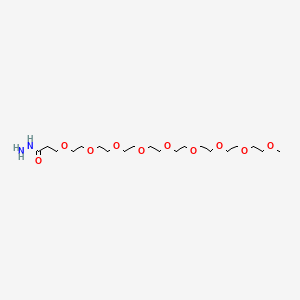

m-PEG9-Hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG9-Hydrazide typically involves the reaction of polyethylene glycol (PEG) with hydrazine hydrate. The process begins with the activation of PEG, followed by its reaction with hydrazine hydrate to form the hydrazide derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

m-PEG9-Hydrazide undergoes several types of chemical reactions, including:

Oxidation: The hydrazide group can be oxidized to form acyl azides.

Substitution: The hydrazide group can react with aldehydes and ketones to form hydrazones.

Condensation: The hydrazide group can condense with carboxylic acids to form hydrazides

Common Reagents and Conditions

Oxidation: Common reagents include sodium periodate and hydrogen peroxide.

Substitution: Reactions with aldehydes and ketones typically occur under mild acidic conditions.

Condensation: Reactions with carboxylic acids are often carried out in the presence of coupling agents such as carbodiimides

Major Products

Oxidation: Acyl azides.

Substitution: Hydrazones.

Condensation: Hydrazides

Aplicaciones Científicas De Investigación

m-PEG9-Hydrazide has a wide range of applications in scientific research, including:

Mecanismo De Acción

m-PEG9-Hydrazide functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other targets a specific protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds

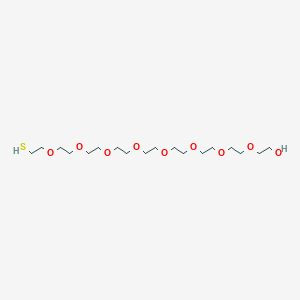

m-PEG8-Hydrazide: Similar structure but with one less ethylene glycol unit.

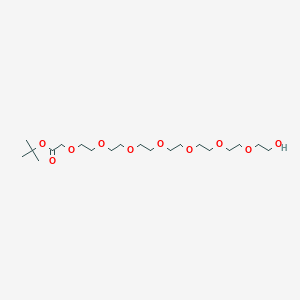

m-PEG10-Hydrazide: Similar structure but with one more ethylene glycol unit.

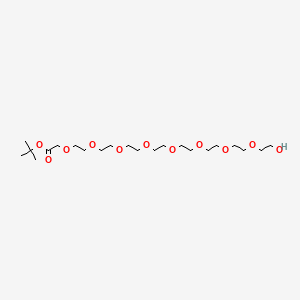

m-PEG9-Amine: Similar structure but with an amine group instead of a hydrazide group

Uniqueness

m-PEG9-Hydrazide is unique due to its specific length of the PEG chain, which provides an optimal balance between solubility and linker flexibility. This makes it particularly effective in the synthesis of PROTACs, where precise spatial arrangement is crucial for efficient protein degradation .

Propiedades

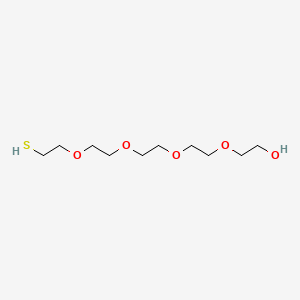

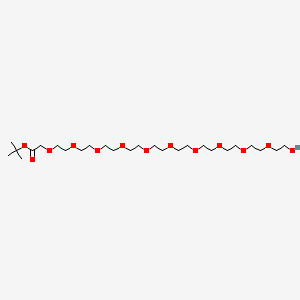

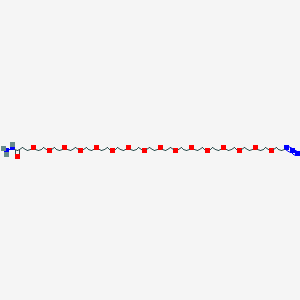

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

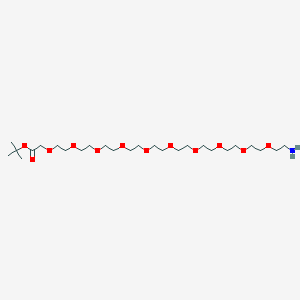

InChI |

InChI=1S/C20H42N2O10/c1-24-4-5-26-8-9-28-12-13-30-16-17-32-19-18-31-15-14-29-11-10-27-7-6-25-3-2-20(23)22-21/h2-19,21H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVJYEFIRYDZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

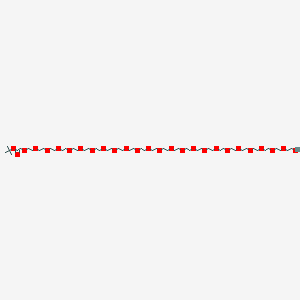

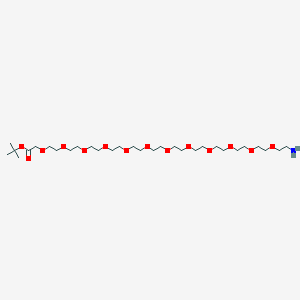

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

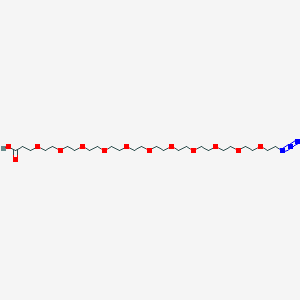

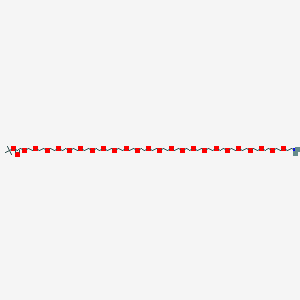

Molecular Formula |

C20H42N2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

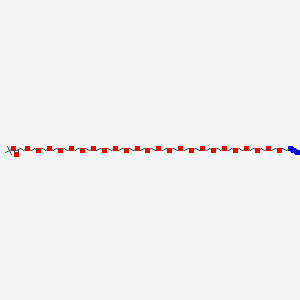

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.